2-Amino-4-methoxybutan-1-ol
Overview
Description
2-Amino-4-methoxybutan-1-ol: is an organic compound with the molecular formula C5H13NO2 . It is a versatile chemical used in various fields, including pharmaceuticals, organic synthesis, and industrial applications. The compound features an amino group, a methoxy group, and a hydroxyl group, making it a valuable intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxybutan-1-ol with ammonia or an amine under specific conditions. Another method includes the reduction of 2-nitro-4-methoxybutan-1-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with halides or other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, acid chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-4-methoxybutan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxybutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy and hydroxyl groups can participate in various chemical reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects in biological systems.
Comparison with Similar Compounds
2-Amino-4-methylbutan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-4-ethoxybutan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
2-Amino-4-hydroxybutan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 2-Amino-4-methoxybutan-1-ol is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications.
Properties
IUPAC Name |
2-amino-4-methoxybutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDOZVCBIJMGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314909-08-4 | |
Record name | 2-amino-4-methoxybutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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